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Cat. No.: B1584086 Get Quote

Introduction
Chiral γ-lactones are significant structural motifs found in numerous natural products and are

highly valued in the fragrance, flavor, and pharmaceutical industries. γ-Jasmolactone, a key

component of jasmine and tuberose scents, possesses a stereogenic center that critically

influences its organoleptic properties. It has been reported that the (R)-(+)-enantiomer of γ-

jasmolactone exhibits a more intense and sweeter floral note compared to its (S)-(-)

counterpart, making its stereoselective synthesis a primary objective for industrial and

academic researchers.[1][2]

These application notes provide a comprehensive overview of an established and efficient

method for the asymmetric synthesis of enantiomerically enriched (R)-(+)-γ-jasmolactone. The

protocols and data presented are based on a well-documented chiral pool approach that

utilizes an easily accessible chiral starting material to achieve high enantiomeric purity in the

final product. This document outlines the key synthetic strategy, provides detailed, reproducible

protocols, and presents quantitative data to guide researchers in the successful synthesis of

this valuable chiral molecule.

Overview of Synthetic Strategies
The asymmetric synthesis of chiral γ-jasmolactone can be approached through several

methodologies. The two primary strategies that have been successfully employed are:
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Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure

starting material as a foundational building block. A notable example is the synthesis starting

from (S)-(-)-3-(5-oxo-tetrahydro-furan-2-yl)-propionic acid benzyl ester, which is derived from

4-ketopimelic acid via an enzymatic enantiolactonization. This method is highly effective as it

transfers the existing chirality to the final product through a series of stereocontrolled

reactions.[1][2]

Enzymatic Kinetic Resolution: This technique involves the selective reaction of one

enantiomer from a racemic mixture of γ-jasmolactone using an enzyme, typically a lipase.

This process allows for the separation of the two enantiomers, as one is consumed (e.g.,

hydrolyzed) faster than the other. While effective, this method is inherently limited to a

maximum theoretical yield of 50% for the desired, unreacted enantiomer.

This document will focus on the Chiral Pool Synthesis approach due to its high

enantioselectivity and efficient two-step conversion from a key chiral intermediate.

// Edges jasmolactone -> lactol [label=" Wittig Olefination\n& Lactonization ", dir=back]; lactol -

> precursor [label=" Selective Reduction\n(DIBAL-H) ", dir=back]; precursor -> keto_acid

[label=" Enzymatic\nLactonization (PPL) ", dir=back];

// Invisible edges for alignment edge [style=invis]; keto_acid -> precursor -> lactol ->

jasmolactone; } } Caption: Retrosynthetic analysis of (R)-(+)-γ-Jasmolactone.

Quantitative Data Presentation
The following table summarizes the key quantitative outcomes for the featured asymmetric

synthesis strategy, providing a clear basis for experimental planning and comparison.
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Synthetic
Method

Starting
Material

Key
Reagent/
Step

Yield

Enantiom
eric
Excess
(ee)

Isomer
Ratio
(Z:E)

Citation

Chiral Pool

Synthesis

(S)-(-)-3-(5-

oxo-

tetrahydrof

uran-2-yl)-

propionic

acid benzyl

ester

DIBAL-H

reduction

followed by

Wittig

reaction

N/A 92% 89:11 [1][2]

Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the enantioselective synthesis of (R)-

(+)-γ-jasmolactone from its chiral precursor.

Protocol 1: Selective Reduction of Chiral Precursor (2)
to Lactol (4)
This protocol describes the selective reduction of the lactone moiety in the chiral precursor to

the corresponding lactol using Diisobutylaluminium hydride (DIBAL-H).

Materials:

(S)-(-)-3-(5-Oxo-tetrahydro-furan-2-yl)-propionic acid benzyl ester (2) (1.0 eq, 92% ee)

Anhydrous Tetrahydrofuran (THF)

DIBAL-H (1M solution in hexane, 1.04 eq)

Standard glassware for inert atmosphere reactions (N₂)

Magnetic stirrer and cooling bath (-78°C, e.g., dry ice/acetone)

Procedure:
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Dissolve the chiral precursor (2) (e.g., 1.71 g, 6.90 mmol) in dry THF (48 mL) in a flame-

dried, round-bottom flask under a nitrogen atmosphere.

Cool the stirred solution to -78°C using a dry ice/acetone bath.

Add the DIBAL-H solution in hexane (e.g., 7.18 mL, 7.18 mmol) dropwise to the reaction

mixture over a period of 15-20 minutes, ensuring the internal temperature does not rise

significantly.

Stir the reaction at -78°C for the time specified by monitoring via TLC (Thin Layer

Chromatography) until the starting material is consumed.

Upon completion, the reaction is typically quenched by the slow, careful addition of

methanol, followed by water and an aqueous Rochelle's salt solution to break up the

aluminum complexes.

Allow the mixture to warm to room temperature and extract with an organic solvent (e.g.,

ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure to yield the crude lactol (4), which is often

used in the next step without further purification.

Protocol 2: Wittig Reaction and Lactonization to (R)-(+)-
γ-Jasmolactone (1b)
This protocol details the conversion of the intermediate lactol (4) into the target (R)-(+)-γ-

jasmolactone (1b) via a Wittig reaction that proceeds with a concomitant ring-opening and a

final ring-closing transesterification.

Materials:

Crude R-(+)-3-(5-Hydroxy-tetrahydro-furan-2-yl)-propionic acid benzyl ester (4) (from

Protocol 1)

Propyltriphenylphosphonium bromide
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n-Butyllithium (n-BuLi) (solution in hexanes)

Anhydrous Tetrahydrofuran (THF)

Silica gel impregnated with silver nitrate (AgNO₃) for chromatography

Hexane and Ethyl Acetate (for chromatography)

Procedure:

Phosphorane Preparation: In a separate flask under nitrogen, suspend

propyltriphenylphosphonium bromide (2.1 eq) in dry THF. Cool the suspension to 0°C and

add n-BuLi (2.0 eq) dropwise. Allow the resulting deep red or orange solution of the ylide to

stir at room temperature for 1 hour.

Wittig Reaction: Cool the prepared phosphorane solution to -78°C. Add a solution of the

crude lactol (4) in dry THF dropwise to the ylide solution.

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride

(NH₄Cl). Extract the mixture with diethyl ether or ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel impregnated

with silver nitrate (typically 15% w/w). Elute with a hexane:ethyl acetate mixture (e.g., 7:3) to

separate the Z and E isomers, affording the desired (Z)-isomer of (R)-(+)-γ-jasmolactone
(1b).[1]

// Nodes lactol [label="Chiral Lactol (4)"]; ylide [label="Triphenylpropylidene-\nphosphorane (2

eq.)"]; proton_abstraction [label="Proton Abstraction\n(1st eq. ylide)", shape=ellipse,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; aldehyde [label="Aldehyde Intermediate (5)\n(Ring

Opening)"]; wittig [label="Wittig Reaction\n(2nd eq. ylide)", shape=ellipse, fillcolor="#4285F4",

fontcolor="#FFFFFF"]; olefin [label="Alkoxy Olefin Intermediate"]; transesterification
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[label="Intramolecular\nTransesterification", shape=ellipse, fillcolor="#4285F4",

fontcolor="#FFFFFF"]; product [label="(R)-(+)-γ-Jasmolactone (1b)", fillcolor="#FBBC05"];

// Edges lactol -> proton_abstraction; ylide -> proton_abstraction; proton_abstraction ->

aldehyde; aldehyde -> wittig; ylide -> wittig [style=invis]; // for layout wittig -> olefin; olefin ->

transesterification; transesterification -> product; } } Caption: Proposed mechanism for the one-

pot Wittig olefination and lactonization step.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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